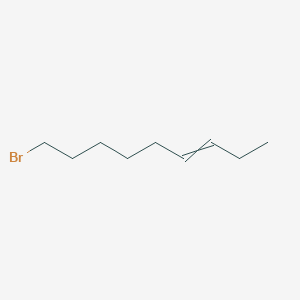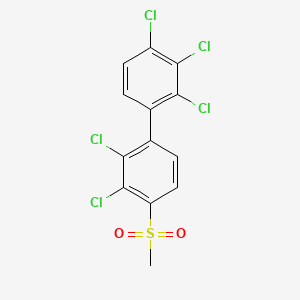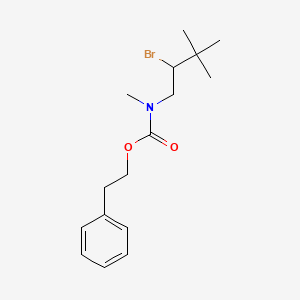
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylethyl group, a brominated butyl chain, and a methylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Carbamate Formation: The brominated intermediate is then reacted with methyl isocyanate to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the butyl chain can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation: The phenylethyl group can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols.
Oxidation: Formation of ketones or carboxylic acids.
Hydrolysis: Formation of amines and alcohols.
Aplicaciones Científicas De Investigación
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and pesticides due to its carbamate structure.
Mecanismo De Acción
The mechanism of action of 2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, leading to the accumulation of acetylcholine and disruption of normal nerve function . This mechanism is similar to that of other carbamate-based pesticides and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethyl (2-chloro-3,3-dimethylbutyl)methylcarbamate: Similar structure but with a chlorine atom instead of bromine.
2-Phenylethyl (2-bromo-3,3-dimethylpentyl)methylcarbamate: Similar structure but with a longer alkyl chain.
Uniqueness
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific combination of the phenylethyl group, brominated butyl chain, and methylcarbamate moiety provides distinct chemical and physical properties that can be leveraged in various applications .
Propiedades
Número CAS |
106693-16-7 |
|---|---|
Fórmula molecular |
C16H24BrNO2 |
Peso molecular |
342.27 g/mol |
Nombre IUPAC |
2-phenylethyl N-(2-bromo-3,3-dimethylbutyl)-N-methylcarbamate |
InChI |
InChI=1S/C16H24BrNO2/c1-16(2,3)14(17)12-18(4)15(19)20-11-10-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3 |
Clave InChI |
CRTGVJZSFAONMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CN(C)C(=O)OCCC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


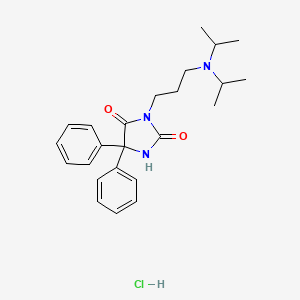
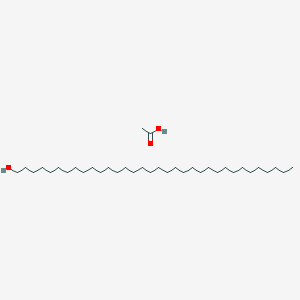

![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)

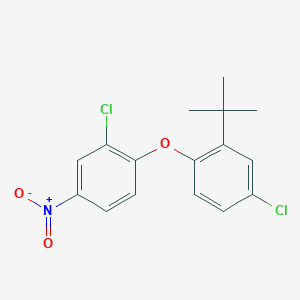
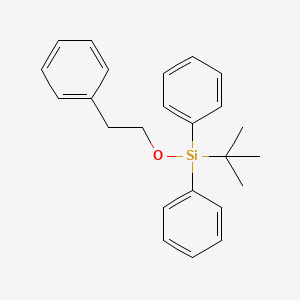
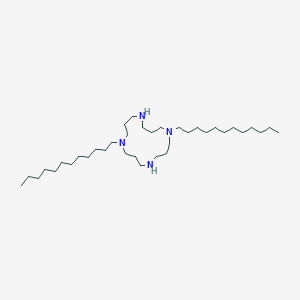


![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
